molecular formula C7H3ClF2O4S B13287015 3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid

3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid

Cat. No.: B13287015
M. Wt: 256.61 g/mol
InChI Key: NIPLNMJRQPTKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H3ClF2O4S It is characterized by the presence of chloro, fluoro, and fluorosulfonyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorosulfonylation of a precursor compound, such as 3-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid, using appropriate fluorinating agents . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The fluorosulfonyl group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfonic acids or other oxidized forms.

Scientific Research Applications

3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid involves its interaction with molecular targets through its reactive functional groups. The fluorosulfonyl group, in particular, can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This reactivity makes it a valuable tool in biochemical studies and drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid is unique due to the combination of chloro, fluoro, and fluorosulfonyl groups, which provide a distinct reactivity profile. This makes it particularly useful in applications requiring selective modification of biomolecules or the synthesis of complex organic compounds.

Properties

Molecular Formula

C7H3ClF2O4S

Molecular Weight

256.61 g/mol

IUPAC Name

3-chloro-2-fluoro-5-fluorosulfonylbenzoic acid

InChI

InChI=1S/C7H3ClF2O4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI Key

NIPLNMJRQPTKAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)F

Origin of Product

United States

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